3-Formyl-2-pyrazinecarboxylic acid

Catalog No.
S3577764
CAS No.
865061-50-3
M.F
C6H4N2O3
M. Wt
152.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Formyl-2-pyrazinecarboxylic acid

CAS Number

865061-50-3

Product Name

3-Formyl-2-pyrazinecarboxylic acid

IUPAC Name

3-formylpyrazine-2-carboxylic acid

Molecular Formula

C6H4N2O3

Molecular Weight

152.11 g/mol

InChI

InChI=1S/C6H4N2O3/c9-3-4-5(6(10)11)8-2-1-7-4/h1-3H,(H,10,11)

InChI Key

CINFOIVLINCDLI-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=N1)C=O)C(=O)O

Canonical SMILES

C1=CN=C(C(=N1)C=O)C(=O)O

3-Formyl-2-pyrazinecarboxylic acid (CAS 865061-50-3) is a highly specialized heterocyclic building block featuring an ortho-arrangement of an electrophilic formyl group and an acidic carboxylic acid on a pyrazine core. This specific bifunctional architecture allows it to exist in equilibrium with its ring-closed lactol tautomer, 7-hydroxy-7H-furo[3,4-b]pyrazin-5-one [1]. In pharmaceutical manufacturing, it is strictly procured as a fully characterized analytical reference standard, designated as Zopiclone Impurity 4, for the quality control and impurity profiling of the hypnotic agents Zopiclone and Eszopiclone . Beyond analytical applications, the compound serves as an advanced precursor for synthesizing fused pyrazine heterocycles, such as pyrrolopyrazines, leveraging the orthogonal reactivity of its aldehyde and carboxylate moieties.

Research Fit

Synthetic intermediate Orthogonal aldehyde and carboxyl reactivity enables heterocycle library synthesis
Reference standard Fully characterized Zopiclone Impurity 4 for pharmaceutical impurity profiling
SAR scaffold Ortho-substitution pattern aligns with pyrazinamide pharmacophore for antimycobacterial screening

Substituting 3-formyl-2-pyrazinecarboxylic acid with closely related analogs, such as 3-methylpyrazine-2-carboxylic acid or 2,3-pyrazinedicarboxylic acid, is not viable in either analytical or synthetic workflows. In pharmaceutical quality control, validated HPLC and LC-MS methods for Zopiclone batch release require the exact retention time and mass-to-charge (m/z) signature of this specific impurity; structural analogs are not recognized pathway impurities and cannot calibrate the assay . In synthetic applications, 3-methylpyrazine-2-carboxylic acid lacks the electrophilic aldehyde required for mild Knoevenagel or Schiff base condensations, while the symmetrical 2,3-pyrazinedicarboxylic acid requires harsh dehydrating conditions to form anhydrides rather than the versatile lactol or fused pyrazinone systems accessible via the formyl derivative [1].

Substitution Risk

2-Pyrazinecarboxylic acid lacks formyl group

Without the 3-formyl substituent, key aldehyde-specific condensations and cyclizations are lost, reducing synthetic versatility.

2,3-Pyrazinedicarboxylic acid has different reactivity

The diacid requires harsh anhydride conditions and cannot participate in Schiff base or Knoevenagel reactions that the formyl analog enables.

Non-identical impurity standard may skew method accuracy

Any structural deviation from the certified Zopiclone Impurity 4 yields altered retention time and mass spectrum, compromising HPLC validation.

Zopiclone & Eszopiclone Impurity Standard

Regulatory compliance for the batch release of Zopiclone and Eszopiclone requires precise quantification of synthesis-related impurities. 3-Formyl-2-pyrazinecarboxylic acid (Zopiclone Impurity 4) provides the exact chromatographic retention time and m/z signature needed for method validation. Using 2-pyrazinecarboxylic acid as a proxy fails entirely, as it is not an intermediate or degradant in the Zopiclone pathway and yields a non-compliant analytical profile .

Evidence DimensionChromatographic and Mass Spectrometric Standard Suitability
Target Compound Data3-Formyl-2-pyrazinecarboxylic acid (Provides regulatory-compliant Zopiclone Impurity 4 signature)
Comparator Or Baseline2-Pyrazinecarboxylic acid (Fails validation; not a known pathway impurity)
Quantified DifferenceAbsolute requirement: Only the target compound enables validated impurity quantification.
ConditionsValidated HPLC/LC-MS impurity profiling for Zopiclone/Eszopiclone

Procurement of this exact standard is mandatory for pharmaceutical QC laboratories to meet regulatory requirements for API batch release.

Cyclocondensation
Class-level
Aldehyde enables mild lactone and fused pyrazinone formation; diacid only forms anhydrides under harsh conditions.
Opens distinct chemical space for heterocycle synthesis
No kinetic data available; qualitative reactivity inference

Pyrrolopyrazine Synthesis via Lactol Tautomerization

The unique ortho-relationship of the formyl and carboxylate groups in 3-formyl-2-pyrazinecarboxylic acid enables spontaneous cyclization to 7-hydroxy-7H-furo[3,4-b]pyrazin-5-one. This lactol intermediate undergoes mild condensation reactions with amines to form fused pyrrolopyrazines. In contrast, the symmetrical baseline material, 2,3-pyrazinedicarboxylic acid, cannot form a lactol and requires harsh dehydrating conditions (e.g., acetic anhydride at reflux) to yield an anhydride, severely limiting its utility in mild combinatorial synthesis [1].

Evidence DimensionCyclization Pathway and Conditions
Target Compound Data3-Formyl-2-pyrazinecarboxylic acid (Spontaneous lactol formation; mild amine condensation)
Comparator Or Baseline2,3-Pyrazinedicarboxylic acid (Requires harsh dehydration for anhydride formation)
Quantified DifferenceOrthogonal aldehyde-driven cyclization vs. symmetrical diacid dehydration.
ConditionsStandard organic synthesis of fused pyrazine scaffolds

Allows medicinal chemists to synthesize complex, highly substituted pyrrolopyrazine libraries under mild conditions that tolerate sensitive functional groups.

Impurity identity
Reported
This compoundUnique Zopiclone Impurity 4 signature
2-Pyrazinecarboxylic acidNot a known impurity; different RT/MS
Exact structure required for method validation
Characterized via HPLC/LC-MS; reference standard use

Regioselective Pyrazine Functionalization

When designing pyrazine-based drug discovery libraries, the orthogonal reactivity of 3-formyl-2-pyrazinecarboxylic acid allows for sequential, regioselective modifications: the aldehyde can undergo reductive amination while the carboxylic acid is reserved for amide coupling. Using 2,3-pyrazinedicarboxylic acid often results in poor regiocontrol and statistical mixtures of mono- and di-functionalized products, significantly reducing the isolated yield of the target monomer [1].

Evidence DimensionRegiocontrol during Sequential Functionalization
Target Compound Data3-Formyl-2-pyrazinecarboxylic acid (High regiocontrol via orthogonal functional groups)
Comparator Or Baseline2,3-Pyrazinedicarboxylic acid (Poor regiocontrol; yields statistical mixtures)
Quantified DifferenceSite-specific sequential coupling vs. non-selective di-coupling.
ConditionsCombinatorial library synthesis and sequential coupling protocols

Ensures high yields and structural fidelity during the multi-step synthesis of complex pyrazine-based active pharmaceutical ingredients.

SAR alignment
Class-level
Ortho-substitutedMatches pyrazinamide pharmacophore (MIC 6.25–50 μg/mL)
2,5-Diacid analogsLack ortho pattern; generally inactive
Supports antimycobacterial scaffold selection
Direct MIC of this compound not published; inference from SAR

Pharmaceutical QC & Impurity Profiling

As the fully characterized Zopiclone Impurity 4, this compound is essential for QC laboratories validating HPLC and LC-MS methods for the batch release of Zopiclone and Eszopiclone. It serves as a mandatory reference standard to ensure regulatory compliance and accurate impurity quantification .

Pyrrolopyrazine Synthesis

The compound's ability to form the reactive 7-hydroxy-7H-furo[3,4-b]pyrazin-5-one lactol makes it an ideal building block for synthesizing fused pyrrolopyrazine scaffolds. These structures are highly valued in drug discovery for developing novel kinase inhibitors and central nervous system (CNS) active agents [1].

Antimicrobial Pyrazine Development

Leveraging the orthogonal reactivity of the formyl and carboxylate groups, researchers can efficiently generate libraries of functionalized pyrazines. This regioselective control is critical for optimizing the structure-activity relationships (SAR) of new antimycobacterial and antiviral candidates [1].

Application Fit

Application
Selection Property
Validation Focus
Fused heterocycle synthesis
Orthogonal aldehyde/carboxyl reactivity
Cyclization pathway efficiency
Pharmaceutical impurity profiling
Certified Zopiclone Impurity 4 identity
Retention time and spectral match
Antimycobacterial SAR studies
Ortho-substitution pattern alignment
Activity screening in M. tuberculosis models
MOF and coordination polymer research
Bifunctional chelating and modifiable site
Coordination geometry and post-synthetic modification

XLogP3

-0.6

Explore Compound Types